molecular formula C11H13F2N3O B11731062 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11731062
M. Wt: 241.24 g/mol
InChI Key: GIAVLRRFCGEMOI-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a furan ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The furan ring is then attached via a methylamine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and a furan ring with a methylamine linkage. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13F2N3O

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H13F2N3O/c12-11(13)8-16-7-9(5-15-16)4-14-6-10-2-1-3-17-10/h1-3,5,7,11,14H,4,6,8H2

InChI Key

GIAVLRRFCGEMOI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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